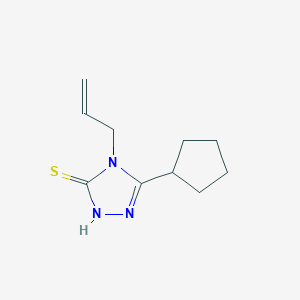

4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVLUILOPVRQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394891 | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-80-8 | |

| Record name | 5-Cyclopentyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

A Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but also to offer insights into the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the synthetic process.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties[1][2]. The incorporation of a thiol group at the 3-position and specific substituents at the 4- and 5-positions, namely an allyl and a cyclopentyl group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide details a reliable and efficient synthetic route to this promising compound.

I. Synthetic Strategy and Core Principles

The synthesis of this compound is approached through a well-established multi-step sequence that is both logical and high-yielding. The overall strategy relies on the construction of the 1,2,4-triazole ring from acyclic precursors. This method, widely employed for the synthesis of substituted 1,2,4-triazole-3-thiols, offers a high degree of control over the substitution pattern of the final molecule[3][4].

The core of this synthesis involves two key transformations:

-

Formation of a Thiosemicarbazide Intermediate: This step involves the nucleophilic addition of a carbohydrazide to an isothiocyanate. The choice of cyclopentanecarboxylic acid hydrazide and allyl isothiocyanate directly installs the desired cyclopentyl and allyl moieties at the appropriate positions for the subsequent cyclization.

-

Base-Catalyzed Intramolecular Cyclization: The thiosemicarbazide intermediate undergoes a base-catalyzed cyclization to form the stable 1,2,4-triazole ring. This reaction proceeds via an intramolecular nucleophilic attack followed by dehydration.

This synthetic approach is favored due to the ready availability of starting materials, straightforward reaction conditions, and generally good yields.

II. Experimental Protocol

Part A: Synthesis of Cyclopentanecarboxylic Acid Hydrazide (Intermediate 1)

The synthesis of the crucial carbohydrazide intermediate is achieved in two steps starting from cyclopentanecarboxylic acid.

Step 1: Esterification of Cyclopentanecarboxylic Acid

-

Rationale: The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate. The esterification is typically carried out under acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Procedure:

-

To a solution of cyclopentanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to afford methyl cyclopentanecarboxylate, which can be used in the next step without further purification.

-

Step 2: Hydrazinolysis of Methyl Cyclopentanecarboxylate

-

Rationale: The methyl ester is converted to the corresponding hydrazide by nucleophilic acyl substitution with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.

-

Procedure:

-

To a solution of methyl cyclopentanecarboxylate (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (1.2 eq).

-

The reaction mixture is heated to reflux for 8-12 hours.

-

Reaction completion is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with cold diethyl ether, filtered, and dried to yield cyclopentanecarboxylic acid hydrazide (Intermediate 1).

-

Part B: Synthesis of 1-(Cyclopentanecarbonyl)-4-allylthiosemicarbazide (Intermediate 2)

-

Rationale: This step involves the nucleophilic addition of the terminal amino group of cyclopentanecarboxylic acid hydrazide to the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate. This reaction forms the key thiosemicarbazide intermediate.

-

Procedure:

-

To a solution of cyclopentanecarboxylic acid hydrazide (1.0 eq) in absolute ethanol (10 volumes), add allyl isothiocyanate (1.0 eq).

-

The reaction mixture is heated to reflux for 3-5 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to obtain 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide (Intermediate 2).

-

Part C: Synthesis of this compound (Final Product)

-

Rationale: The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. The base (sodium hydroxide) deprotonates one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon. The subsequent elimination of a water molecule leads to the formation of the stable aromatic 1,2,4-triazole ring. The product can exist in tautomeric forms (thiol and thione), with the thiol form being favored in many cases.

-

Procedure:

-

A suspension of 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide (1.0 eq) in 8% aqueous sodium hydroxide solution (10 volumes) is heated to reflux for 4-6 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.

-

The clear filtrate is acidified to a pH of 5-6 with cold, dilute hydrochloric acid.

-

The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried under vacuum.

-

The crude product can be recrystallized from ethanol to afford pure this compound.

-

III. Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

IV. Mechanistic Insights

The crucial ring-forming step, the base-catalyzed cyclization of the thiosemicarbazide intermediate, proceeds through a well-accepted mechanism.

Caption: Proposed mechanism for the base-catalyzed cyclization.

V. Characterization Data

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the allyl protons (vinylic and allylic), cyclopentyl protons, and a broad singlet for the SH proton. The chemical shifts will be indicative of their electronic environment. |

| ¹³C NMR | Resonances for the carbons of the allyl and cyclopentyl groups, as well as the two distinct carbons of the triazole ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H (if in thione form), C=N, C=S (thione tautomer), and S-H (thiol tautomer) stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the final product (C₁₀H₁₅N₃S). |

VI. Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for this compound. By providing a detailed experimental protocol, mechanistic insights, and expected characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and can be readily implemented in a standard organic synthesis laboratory. The successful synthesis of this novel triazole derivative will enable further investigation into its biological properties and potential as a therapeutic agent.

VII. References

-

Synthesis and Characterization of Novel thiocarbohydrazide Derivatives of Disubstituted N,N-Dimethylaminomaleimides. RJPN. Available at: [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. Available at: [Link]

-

New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. ResearchGate. Available at: [Link]

-

Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available at: [Link]

-

Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Academia.edu. Available at: [Link]

-

Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PubMed Central. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

-

(A) Synthesis of 4-amino-5-substituted... ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye State Medical University. Available at: [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye State Medical University. Available at: [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. Available at: [Link]

-

Cyclopentanecarboxylic acid. Wikipedia. Available at: [Link]

-

Synthesis of functionalized 1,2,4-triazole-3-thiones from potassium isothiocyanate, acid chlorides and arylhydrazines. Iranian Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Triazole Compounds. ISRES. Available at: [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

Allyl isothiocyanate. Wikipedia. Available at: [Link]

-

Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. MJMR. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

chemical properties of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview of the novel compound this compound, designed for researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document extrapolates from established knowledge of the 1,2,4-triazole-3-thiol scaffold to propose a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction: The Promise of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antioxidant properties.[3][4][5] The thione/thiol tautomerism of the 1,2,4-triazole-3-thiol moiety, coupled with the lipophilicity and reactivity of the substituents at the N-4 and C-5 positions, offers a rich landscape for molecular design and the modulation of pharmacological activity. This guide focuses on the specific derivative, this compound, a compound with intriguing potential due to the unique combination of its allyl and cyclopentyl functionalities.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established and typically proceeds through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[1][6] The proposed synthetic pathway for this compound follows this trusted methodology.

Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Cyclopentanecarbonyl)-4-allylthiosemicarbazide

-

To a solution of cyclopentanecarboxylic acid hydrazide (1.0 eq) in absolute ethanol, add allyl isothiocyanate (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.

Causality: The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate is a well-established and efficient method for the formation of 1,4-disubstituted thiosemicarbazides.[7] Ethanol serves as a suitable polar protic solvent for this reaction.

Step 2: Synthesis of this compound

-

Suspend the synthesized 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide (1.0 eq) in an aqueous solution of 2N Sodium Hydroxide.

-

Reflux the mixture for 6-8 hours. The cyclization process involves the intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated product is filtered, washed thoroughly with cold water to remove inorganic impurities, and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.

Causality: The strong alkaline medium facilitates the deprotonation of the amide nitrogen, enhancing its nucleophilicity to attack the carbonyl carbon, leading to the cyclization and formation of the triazole ring.[6] Subsequent acidification protonates the thiol group, leading to the precipitation of the final product.

Physicochemical and Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods and physical measurements.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H15N3S | Based on the structure. |

| Molecular Weight | 209.31 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for this class of compounds. |

| Melting Point | Expected in the range of 150-250 °C | Based on similar structures in the literature.[1][6] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The triazole and thiol groups contribute to polarity, while the cyclopentyl and allyl groups enhance lipophilicity.[8] |

| pKa | The thiol group is expected to be weakly acidic. | The triazole ring influences the acidity of the thiol proton. |

Spectroscopic Analysis

-

¹H-NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show characteristic signals for the cyclopentyl protons (a multiplet), the allyl protons (a multiplet for the CH and doublets for the CH₂), and a broad singlet for the SH proton, which is exchangeable with D₂O.[1][9]

-

¹³C-NMR (DMSO-d₆, 100 MHz): Signals corresponding to the carbons of the cyclopentyl and allyl groups, as well as the two distinct carbons of the triazole ring (one being a C=S), are anticipated.

-

FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (around 3100-3300), C-H stretching (around 2950), C=N stretching (around 1600), and C=S stretching (around 1250). The presence of a weak S-H stretching band around 2500-2600 cm⁻¹ would confirm the thiol tautomer.[6][9]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

Potential Biological and Pharmacological Significance

Derivatives of 1,2,4-triazole-3-thiol are known for their broad spectrum of biological activities.[3][4] The introduction of an allyl group at the N-4 position and a cyclopentyl group at the C-5 position in the target molecule may confer unique pharmacological properties.

-

Antimicrobial and Antifungal Activity: The triazole scaffold is a well-known pharmacophore in antifungal agents like fluconazole.[1] The lipophilic cyclopentyl group may enhance membrane permeability, while the allyl group could potentially interact with biological targets.

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]

-

Anti-inflammatory and Analgesic Properties: These activities have also been reported for this class of compounds.[3]

Diagram: Hypothetical Workflow for Biological Evaluation

Caption: A streamlined workflow for the initial biological screening.

Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive controls (a known antibiotic/antifungal) and negative controls (medium with inoculum and DMSO, but no compound).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The results for the positive control should fall within the expected range, and the negative control should show no inhibition of growth.

Conclusion and Future Directions

This guide outlines a comprehensive approach to the synthesis, characterization, and preliminary biological evaluation of this compound. Based on the well-documented chemistry and pharmacology of the 1,2,4-triazole-3-thiol scaffold, this novel compound represents a promising candidate for further investigation in drug discovery programs. Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and a broad screening for its biological activities to uncover its full therapeutic potential.

References

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Overview of the biological activities of 1,2,4-triazole-3-thiol... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(PDF) Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. Retrieved January 22, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern on the triazole ring dictates its pharmacological profile, making unambiguous structural confirmation paramount during the discovery and development process. This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a novel derivative. We will delve into the causality behind the selection of analytical techniques, the interpretation of spectral data, and the integration of this information to build an irrefutable structural proof, emphasizing the critical differentiation between thiol and thione tautomers.

Contextual Framework: Plausible Synthesis and Isomeric Considerations

To approach structure elucidation effectively, one must understand the molecule's synthetic origin, which informs potential byproducts and isomeric impurities. A common and robust method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the alkaline-mediated cyclization of a 1,4-disubstituted thiosemicarbazide.[4][5][6]

Hypothetical Synthesis Pathway:

-

Formation of Isothiocyanate: Allylamine is reacted with carbon disulfide in the presence of a base to form an allyl isothiocyanate intermediate.

-

Thiosemicarbazide Synthesis: The allyl isothiocyanate is then reacted with cyclopentanecarboxylic acid hydrazide to yield 1-(cyclopentanecarbonyl)-4-allylthiosemicarbazide.

-

Cyclization: The thiosemicarbazide is heated in an alkaline medium (e.g., aqueous sodium hydroxide), causing intramolecular cyclization and dehydration to form the desired this compound.[7][8]

A critical aspect of the 1,2,4-triazole-3-thiol system is the potential for thione-thiol tautomerism. The molecule can exist in the thiol form (with an S-H bond) or the thione form (with a C=S bond and an N-H bond). The elucidation process must definitively confirm which tautomer predominates, as this has significant implications for the molecule's reactivity, coordination chemistry, and biological interactions.[9][10]

Caption: Thione-thiol tautomeric equilibrium in the target molecule.

The Structure Elucidation Workflow: A Synergistic Approach

No single technique can provide absolute structural proof. Instead, we employ a synergistic workflow where each analysis provides a unique piece of the puzzle. The causality for this sequence is based on moving from broad, molecular-level information to detailed, atom-specific connectivity.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

The initial and most fundamental step is to confirm that the synthesized compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using an electrospray ionization (ESI) source, is the tool of choice.

Causality: HRMS is chosen over standard MS because its high mass accuracy (typically < 5 ppm) allows for the determination of a unique elemental formula. This definitively distinguishes the target compound from other potential molecules that might have the same nominal mass but a different atomic composition.

Expected Results for C₁₀H₁₅N₃S:

-

Molecular Formula: C₁₀H₁₅N₃S

-

Exact Mass (Monoisotopic): 209.1038

-

Observed Ion: In positive ion mode (ESI+), the expected ion would be the protonated molecule, [M+H]⁺.

-

Expected [M+H]⁺: 210.1116

The observation of a high-intensity ion at m/z 210.1116 with an accuracy of ± 0.001 Da provides strong evidence for the elemental formula C₁₀H₁₅N₃S.

| Parameter | Expected Value | Purpose |

| Molecular Formula | C₁₀H₁₅N₃S | Defines the atomic constituents. |

| Calculated Exact Mass | 209.1038 u | Theoretical monoisotopic mass. |

| Ionization Mode | ESI (+) | Soft ionization, preserves the molecule. |

| Observed Ion | [M+H]⁺ | Protonated molecular ion. |

| Expected m/z | 210.1116 | Confirms formula and molecular weight. |

| Table 1: Summary of Expected High-Resolution Mass Spectrometry Data. |

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective method for identifying key functional groups. This step is crucial for gathering evidence for the triazole ring and, most importantly, for distinguishing between the thiol and thione tautomers.

Causality: The vibrational energies of S-H, N-H, and C=S bonds are distinct. Observing a weak absorption in the 2550-2600 cm⁻¹ region is a hallmark of an S-H stretch, strongly supporting the thiol tautomer.[5][11] Conversely, the absence of this peak and the presence of a strong C=S stretch (around 1100-1300 cm⁻¹) would indicate the thione form.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3120 | Medium | N-H Stretch (Triazole Ring) | Confirms the presence of the heterocyclic ring.[12] |

| 3080-3020 | Medium | =C-H Stretch (Allyl) | Indicates the vinyl protons of the allyl group. |

| 2950-2850 | Strong | C-H Stretch (Cyclopentyl/Allyl) | Confirms the aliphatic portions of the molecule. |

| ~2570 | Weak | S-H Stretch | Key evidence for the thiol tautomer. [5][11] |

| ~1645 | Weak | C=C Stretch (Allyl) | Confirms the allyl double bond. |

| ~1560 | Medium | C=N Stretch (Triazole Ring) | Supports the integrity of the triazole ring structure.[12] |

| Table 2: Key Diagnostic FT-IR Absorption Bands for the Thiol Tautomer. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the chemical environment and connectivity of every proton and carbon atom in the structure. For this molecule, both ¹H and ¹³C NMR are indispensable.

Causality: The chemical shift of a nucleus is highly sensitive to its electronic environment. The number of signals, their splitting patterns (multiplicity), and their integration values in ¹H NMR allow for the reconstruction of molecular fragments and their connections. ¹³C NMR complements this by identifying all unique carbon environments, including the critical C-S carbon of the triazole ring. DMSO-d₆ is the preferred solvent as its polarity aids solubility and its deuteration allows for the observation of exchangeable protons (N-H and S-H).

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census. The broad, exchangeable signals for N-H and S-H are highly diagnostic. The signals for the allyl and cyclopentyl groups must be consistent with their known structures and substitution patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | Broad Singlet | 1H | N-H | The acidic proton on the triazole ring is highly deshielded. Disappears on D₂O exchange.[7][10][13] |

| ~5.90 | ddt | 1H | H-2' | Olefinic proton of the allyl group, split by H-3' (cis/trans) and H-1'. |

| ~5.20 | m | 2H | H-3' | Terminal olefinic protons of the allyl group. |

| ~4.50 | d | 2H | H-1' | Methylene protons adjacent to the triazole nitrogen. |

| ~3.30 | quintet | 1H | H-1'' | Methine proton of the cyclopentyl group, deshielded by the triazole ring. |

| 1.90-1.50 | m | 8H | H-2'', H-3'', H-4'', H-5'' | Aliphatic protons of the cyclopentyl ring. |

| Note: The S-H proton signal in ¹H NMR can be very broad and is often difficult to observe or may be incorporated into the baseline. Its presence is more reliably confirmed by FT-IR. | ||||

| Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆). |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. The chemical shift of the C-3 carbon is the most critical signal for confirming the triazole-thiol structure.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C-3 | The C-S carbon is significantly deshielded. In the thione form, the C=S carbon would be even further downfield (>175 ppm).[10] |

| ~150.0 | C-5 | The other triazole ring carbon, attached to the cyclopentyl group. |

| ~132.5 | C-2' | Olefinic carbon of the allyl group. |

| ~117.0 | C-3' | Terminal olefinic carbon of the allyl group. |

| ~46.0 | C-1' | Allylic carbon attached to the triazole nitrogen. |

| ~35.0 | C-1'' | Methine carbon of the cyclopentyl group. |

| ~30.0 | C-2''/C-5'' | Aliphatic carbons of the cyclopentyl ring. |

| ~25.5 | C-3''/C-4'' | Aliphatic carbons of the cyclopentyl ring. |

| Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆). |

Data Integration and Final Conclusion

The structure of this compound is unequivocally confirmed by the convergence of all analytical data:

-

HRMS establishes the correct elemental formula, C₁₀H₁₅N₃S.

-

FT-IR confirms the presence of the triazole ring, the allyl and cyclopentyl C-H bonds, and, most critically, the S-H bond (~2570 cm⁻¹), providing strong evidence for the thiol tautomer.

-

¹H and ¹³C NMR provide a complete map of the carbon and proton skeleton, with chemical shifts and coupling constants perfectly matching the proposed structure. The downfield N-H proton (~13.5 ppm) and the chemical shift of the C-3 carbon (~165.0 ppm) are fully consistent with the 4,5-disubstituted 1,2,4-triazole-3-thiol arrangement.

The combined, self-validating data from these orthogonal techniques leave no ambiguity and definitively prove the identity and predominant tautomeric form of the synthesized compound.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard to guarantee mass accuracy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.

-

Background: Perform a background scan of the clean, empty ATR crystal immediately before sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient relaxation delay (e.g., 2 seconds), and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H; δ = 39.52 ppm for ¹³C).

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health (NIH). [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

-

Synthesis and Structure of Novel 1,2,4-triazole Derivatives Containing the 2,4-dinitrophenylthio Group. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Semantic Scholar. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ijrpc.com [ijrpc.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

1H NMR spectrum of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among the array of analytical techniques available, ¹H NMR spectroscopy remains the most powerful tool for determining the precise arrangement of protons within a molecule, thereby confirming its identity and purity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and the logic of spectral assignment are emphasized to provide field-proven insights.

Molecular Structure and Proton Environments

The target molecule, this compound, possesses a unique combination of aliphatic, vinylic, and heterocyclic moieties, each contributing distinct features to the ¹H NMR spectrum. The molecule's structure contains several non-equivalent proton environments, which are systematically labeled in the diagram below for clarity in subsequent discussions.

The key structural fragments for analysis are:

-

The Cyclopentyl Ring : Attached at the C5 position of the triazole. The methine proton (Hf) directly bonded to the ring is diastereotopic and will have a unique chemical shift. The remaining eight protons on the cyclopentyl ring (Hg, Hh) are also diastereotopic and are expected to produce complex, overlapping multiplets.

-

The Allyl Group : N-alkylation at the N4 position introduces a characteristic allyl system. This includes the methylene protons (Hc) adjacent to the nitrogen and the terminal vinylic protons (Ha, Hb) and the internal vinylic proton (Hd).

-

The Triazole-thiol Core : The thiol proton (He) is notable. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to proton exchange and hydrogen bonding. The triazole ring itself has no attached protons.

Caption: Labeled proton environments in this compound.

Theoretical ¹H NMR Spectral Prediction

A predictive analysis of the ¹H NMR spectrum is essential for targeted data interpretation. The expected chemical shifts (δ), integration values, and splitting patterns (multiplicities) are derived from established principles and empirical data for analogous functional groups.[1][2]

Causality of Chemical Shifts:

-

Protons Hc (Allyl -CH₂-) : These protons are adjacent to a nitrogen atom of the triazole ring, which is electron-withdrawing. This deshielding effect will shift their resonance downfield compared to a standard allylic proton.[3]

-

Protons Ha, Hb, Hd (Allyl Vinyl) : These vinylic protons will appear in the typical olefinic region (4.5-6.5 ppm).[1] Proton Hd, being on a substituted carbon, will be further downfield than the terminal protons Ha and Hb. The specific geometry will lead to distinct cis and trans coupling constants with Hd.[4]

-

Proton He (Thiol -SH) : The chemical shift of the thiol proton is highly variable (typically 1-4 ppm) and often presents as a broad singlet.[5] Its position is dependent on hydrogen bonding with the solvent or other solute molecules. In aprotic solvents like DMSO-d₆, this peak is often sharper and more clearly observed than in CDCl₃.[6]

-

Proton Hf (Cyclopentyl -CH-) : This methine proton is directly attached to the electron-rich triazole ring, which will cause a significant downfield shift compared to unsubstituted cyclopentane (which appears around 1.5 ppm).[7]

-

Protons Hg, Hh (Cyclopentyl -CH₂-) : These protons will resonate in the aliphatic region. Due to the rigidity and substitution of the ring, they are chemically non-equivalent and will likely appear as complex, overlapping multiplets.[8][9]

The predicted spectral data are summarized in the table below.

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hₐ, Hₑ | 2H | ~5.0 - 5.3 | ddt | Jd-a(cis) ≈ 10, Jd-b(trans) ≈ 17, Ja-b(gem) ≈ 1.5 |

| Hc | 2H | ~4.5 - 4.8 | dt | Jd-c ≈ 5, Jc-a,b ≈ 1.5 |

| Hd | 1H | ~5.8 - 6.1 | ddt | Jd-b(trans) ≈ 17, Jd-a(cis) ≈ 10, Jd-c ≈ 5 |

| He (SH) | 1H | ~3.0 - 4.0 (variable) | br s | None |

| Hf | 1H | ~3.2 - 3.6 | quintet (app) | Jf-g ≈ 8 |

| Hg, Hh | 8H | ~1.6 - 2.2 | m | Overlapping |

Note: Multiplicities and J-values for the allyl group are complex due to second-order effects and long-range coupling.[10] ddt = doublet of doublets of triplets, dt = doublet of triplets, br s = broad singlet, quintet (app) = apparent quintet, m = multiplet.

Experimental Protocol for Spectral Acquisition

Adherence to a meticulous protocol is paramount for acquiring a high-quality, interpretable spectrum. This protocol is designed to be a self-validating system, minimizing artifacts and ensuring data integrity.

Workflow: From Sample to Spectrum

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.[11] The use of an accurate analytical balance is critical for any future quantitative analysis.

-

Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for general solubility.[11] However, to better resolve the exchangeable thiol proton (He) and avoid its potential overlap with other signals, Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.[12][13]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[14]

-

Ensure complete dissolution by gentle vortexing. Incomplete dissolution leads to poor magnetic field homogeneity.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable as suspended solid particles will severely degrade spectral resolution, causing broad lines.

-

-

Instrumental Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability during the acquisition.[15]

-

Shim the magnetic field to optimize its homogeneity. This process minimizes the line width of the peaks, which is crucial for resolving complex multiplets. Automated shimming routines are standard on modern instruments.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters for a routine spectrum would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Accumulating 8 to 16 scans will generally provide an excellent signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).[12]

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analysis and Interpretation of the Spectrum

A hypothetical spectrum, based on the predictions and acquired in DMSO-d₆, would be interpreted as follows:

-

δ 5.95 ppm (1H, ddt) : This complex multiplet is assigned to the internal vinylic proton, Hd . Its multiplicity arises from large couplings to the trans- and cis- vinylic protons (Hb and Ha ) and a smaller coupling to the adjacent methylene protons (Hc ).

-

δ 5.15 ppm (2H, m) : This region would contain the overlapping signals for the terminal vinylic protons, Ha and Hb . Advanced techniques like 2D COSY (Correlation Spectroscopy) would confirm their coupling to Hd .

-

δ 4.65 ppm (2H, dt) : This signal is assigned to the allylic methylene protons, Hc . It appears as a doublet due to coupling with Hd , where each peak is further split into a triplet by long-range coupling to the terminal vinylic protons. Its downfield position is consistent with its attachment to the triazole nitrogen.

-

δ 3.55 ppm (1H, br s) : A broad singlet in this region is characteristic of the thiol proton, He . To confirm this assignment, a D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, this peak will disappear.[16]

-

δ 3.35 ppm (1H, quintet) : This signal, appearing as an apparent quintet, is assigned to the methine proton of the cyclopentyl group, Hf . The quintet arises from coupling to the four adjacent methylene protons (Hg ), assuming their coupling constants are similar.

-

δ 1.6 - 2.2 ppm (8H, m) : This broad, complex region contains the overlapping signals of the remaining eight cyclopentyl methylene protons, Hg and Hh . The lack of clear resolution is typical for such aliphatic ring systems. A COSY spectrum would show a correlation between this multiplet and the methine proton Hf at 3.35 ppm, confirming their connectivity.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling patterns, every proton environment in the molecule can be unambiguously assigned. The characteristic signals of the allyl group, the distinct downfield shift of the cyclopentyl methine proton, and the identifiable (and exchangeable) thiol proton collectively serve as a unique spectral fingerprint. This guide provides the theoretical foundation and practical methodology for researchers to confidently utilize ¹H NMR for the structural verification and purity assessment of this and structurally related compounds, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pawar, S. V. (2011). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Ghosh, A., et al. (2014). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Supporting Information. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Der Pharma Chemica. (2010). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link]

-

Nanalysis. (2022). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

-

ChemSurvival. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube. [Link]

-

Ivanova, H. V., et al. (2024). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

-

Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. rsc.org [rsc.org]

- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. organomation.com [organomation.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 16. thieme-connect.de [thieme-connect.de]

FT-IR analysis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the FT-IR Analysis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this specific heterocyclic compound. We explore the characteristic vibrational modes of the triazole core, the allyl and cyclopentyl substituents, and critically, the evidence for the predominant thiol-thione tautomerism. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation of novel triazole derivatives.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The specific compound, this compound, combines this potent core with functional groups—allyl and cyclopentyl—that can modulate its lipophilicity, steric profile, and receptor-binding interactions.

Structural verification is the cornerstone of chemical synthesis and drug discovery. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's covalent bonds.[3] For a novel compound like the one , FT-IR is indispensable for confirming the presence of key functional groups and elucidating its structural integrity. A crucial aspect of this analysis is investigating the potential for thiol-thione tautomerism, a phenomenon common in heterocyclic thiols that significantly influences the compound's chemical and biological properties.[4][5][6]

Caption: Molecular structure highlighting the key functional groups.

Thiol-Thione Tautomerism: A Core Concept

The most significant structural question for 1,2,4-triazole-3-thiol derivatives is the position of the proton on the exocyclic sulfur or a ring nitrogen atom. This equilibrium, known as thiol-thione tautomerism, results in two possible forms.[6]

-

Thiol Form: Characterized by an S-H bond.

-

Thione Form: Characterized by a C=S double bond and an N-H bond within the triazole ring.

FT-IR spectroscopy is exceptionally well-suited to distinguish between these tautomers. The presence of a weak absorption band for the S-H stretch (thiol) around 2550-2600 cm⁻¹ versus the appearance of bands for N-H stretch (~3100-3400 cm⁻¹) and C=S stretch (~1050-1250 cm⁻¹) provides direct evidence for the dominant form in the solid state.[2][7][8] Computational and experimental studies on similar molecules often show that the thione form is energetically more favorable and thus predominates.[4][9]

Caption: The thiol-thione tautomeric equilibrium.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The validity of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust procedure for analyzing a solid sample like this compound.

Caption: Standard FT-IR experimental workflow.

3.1. Sample Preparation (KBr Pellet Method)

-

Rationale: The potassium bromide (KBr) pellet method is a common technique for solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. The key to a good spectrum is minimizing scattering and water absorption.

-

Procedure:

-

Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water vapor shows strong, broad absorption bands that can obscure sample peaks, particularly in the O-H stretching region (~3400 cm⁻¹).

-

Grinding: Add approximately 1-2 mg of the synthesized this compound to an agate mortar. Add ~100-200 mg of the dried KBr.

-

Mixing: Gently grind the mixture with the pestle for several minutes until it is a fine, homogenous powder. Inadequate mixing leads to a poor signal-to-noise ratio and a sloping baseline.

-

Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet indicates poor grinding or moisture and will scatter the IR beam, reducing signal quality.

-

3.2. Data Acquisition

-

Instrumentation: A modern FT-IR spectrometer (e.g., Shimadzu, PerkinElmer, Thermo Nicolet) is used.[1][10]

-

Procedure:

-

Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan. This is crucial as it records the spectral signature of atmospheric CO₂ and H₂O, as well as any instrumental artifacts, which will then be mathematically subtracted from the sample spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.[3]

-

Resolution: 4 cm⁻¹. This is sufficient to resolve most characteristic bands for routine structural identification.

-

Number of Scans: 16-32 scans. Co-adding multiple scans improves the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the functional groups within the molecule. Based on literature values for analogous compounds, the following table summarizes the expected characteristic peaks for this compound.[3][11]

Table 1: Predicted FT-IR Absorption Bands and Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group Origin |

| ~3150-3050 | Medium | N-H stretch | Triazole Ring (Thione Form)[2][5] |

| ~3080 | Medium | =C-H stretch | Allyl Group[11] |

| ~2960 & ~2870 | Strong | C-H asymmetric & symmetric stretch | Cyclopentyl Group[12][13] |

| ~2550 | Weak, Sharp | S-H stretch | Thiol Form (if present)[1][7][8] |

| ~1645 | Medium-Weak | C=C stretch | Allyl Group[11] |

| ~1610-1590 | Medium-Strong | C=N stretch | Triazole Ring[2][14] |

| ~1465 | Medium | CH₂ scissoring/bending | Cyclopentyl Group[12] |

| ~1250 | Medium-Strong | C=S stretch (Thione I band) | Thione Form[5][14] |

| ~990 & ~915 | Strong | =C-H out-of-plane bending | Allyl Group (monosubstituted alkene)[15] |

| ~750-650 | Medium-Weak | C-S stretch | Thiol/Thione Group[14] |

Detailed Analysis:

-

N-H and S-H Region (3200-2500 cm⁻¹): The most diagnostic region for determining the tautomeric form. A medium-intensity, somewhat broad peak around 3100 cm⁻¹ would strongly indicate the presence of the N-H group, confirming the dominance of the thione tautomer .[2][5] Conversely, the absence of this peak and the appearance of a very weak, sharp band near 2550 cm⁻¹ would signal the thiol form.[1][7] In most solid-state spectra of similar triazoles, the N-H peak is observed, and the S-H peak is absent or vanishingly weak.

-

C-H Stretching Region (3100-2800 cm⁻¹): This region provides clear evidence for the hydrocarbon portions of the molecule.

-

A peak just above 3000 cm⁻¹, likely around 3080 cm⁻¹, is characteristic of the sp² C-H stretch of the allyl group's double bond.[11]

-

Strong, sharp peaks just below 3000 cm⁻¹, typically around 2960 cm⁻¹ and 2870 cm⁻¹, are definitive for the asymmetric and symmetric stretching of the sp³ C-H bonds in the cyclopentyl ring.[12][13]

-

-

Double Bond Region (1700-1500 cm⁻¹):

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex vibrations, including bending, rocking, and skeletal modes, that are unique to the molecule.

-

C=S Stretch: A band of medium to strong intensity between 1250-1270 cm⁻¹ is a key indicator of the C=S (thione) group.[5][14] Its presence corroborates the N-H stretch data in identifying the dominant tautomer.

-

Allyl Bending: Strong, sharp peaks around 990 cm⁻¹ and 915 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for the terminal vinyl group (-CH=CH₂) of the allyl substituent.[15] Their presence is a powerful confirmation of the allyl group's incorporation.

-

Cyclopentyl Bending: A distinct absorption around 1465 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups in the cyclopentyl ring.[12]

-

C-S Stretch: A weaker absorption in the 750-650 cm⁻¹ range can be attributed to the C-S single bond stretch.[14]

-

Conclusion

FT-IR spectroscopy is a powerful and essential tool for the structural characterization of this compound. A systematic analysis of the spectrum allows for the unambiguous confirmation of all major functional groups: the triazole ring, the allyl substituent, and the cyclopentyl moiety. Critically, a careful examination of the N-H/S-H stretching and C=S stretching regions provides definitive evidence for the predominant thiol-thione tautomeric form, which is vital for understanding the molecule's chemical behavior and potential biological activity. The protocols and interpretive guidelines presented here offer a robust framework for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

References

-

Büyükmumcu, Z., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Sarkar, J., et al. (2018). Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. ResearchGate. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

Gümüş, F., et al. (2003). 5-Furan-2yl[4][9][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. Available at: [Link]

-

Plyler, E. K., & Acquista, N. (1950). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards. Available at: [Link]

-

Brown, D. (n.d.). Infrared spectrum of cyclopentane. Doc Brown's Chemistry. Available at: [Link]

-

StudySmarter. (n.d.). How do the IR spectra of the isomers cyclopentane and pent-1-ene differ? StudySmarter. Available at: [Link]

-

Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

-

Demirbas, A., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Available at: [Link]

-

Demirbas, A., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

-

LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. Available at: [Link]

-

Singh, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] A thorough understanding of the mass spectrometric behavior of this heterocyclic system is paramount for the identification and structural elucidation of novel drug candidates and their metabolites. This guide provides a comprehensive analysis of the mass spectrometry of a specific derivative, 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, tailored for researchers, scientists, and drug development professionals. We will delve into the intricacies of its ionization and fragmentation, offering field-proven insights to facilitate its characterization.

Derivatives of 1,2,4-triazole are recognized for a wide range of biological activities, including anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant properties.[2] The title compound, with its unique combination of allyl and cyclopentyl substituents, presents an interesting case for mass spectrometric analysis. This guide will serve as a self-validating system for its characterization, explaining the causality behind experimental choices and protocols.

Molecular Structure and Properties

To effectively interpret the mass spectrum, a foundational understanding of the molecule's structure is essential.

Chemical Structure:

Molecular Formula: C10H15N3S

Monoisotopic Molecular Weight: 209.1014 g/mol

The presence of an odd number of nitrogen atoms (three) results in an odd nominal molecular weight, a key characteristic to note for the "Nitrogen Rule" in mass spectrometry.[3][4]

Experimental Approach: Electrospray Ionization (ESI)

Given the polar nature of the triazole-thiol moiety and its thermal lability, Electrospray Ionization (ESI) is the ionization technique of choice.[1][5][6] ESI is a "soft ionization" method that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion, or more accurately, the pseudomolecular ion.[5][6]

Sample Preparation Protocol

-

Solvent Selection: Dissolve the analyte in a high-purity solvent mixture compatible with ESI-MS. A typical starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in protonation, enhancing signal intensity in positive ion mode.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µM. This prevents saturation of the detector and minimizes the formation of adducts.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI needle.

Instrumentation and Parameters

A quadrupole time-of-flight (Q-TOF) mass spectrometer is recommended for its high resolution and mass accuracy, which are crucial for determining elemental composition and elucidating fragmentation pathways.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | The triazole ring nitrogens are basic and readily accept a proton. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |

| Cone Voltage | 20 - 40 V | A slightly elevated cone voltage can induce some in-source fragmentation if desired, but should be kept low initially to observe the intact molecular ion. |

| Source Temperature | 100 - 120 °C | Facilitates desolvation of the charged droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Aids in solvent evaporation. |

| Desolvation Temperature | 300 - 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |

Expected ESI-MS Spectrum (MS1)

In positive ion mode, the primary ion observed will be the protonated molecule, [M+H]+.

| Ion | Calculated m/z |

| [C10H15N3S + H]+ | 210.1087 |

The high-resolution mass measurement from a Q-TOF instrument will be critical in confirming the elemental composition of the parent ion. It is also common to observe sodium [M+Na]+ and potassium [M+K]+ adducts, especially if there is any salt contamination in the sample or solvent.[7]

Tandem Mass Spectrometry (MS/MS): Unraveling the Fragmentation

To gain structural information, tandem mass spectrometry (MS/MS) is employed. This involves isolating the [M+H]+ ion and subjecting it to Collision-Induced Dissociation (CID).[8][9] The resulting fragment ions provide a fingerprint of the molecule's structure.

Experimental Protocol for MS/MS

-

Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 210.1) in the first mass analyzer (quadrupole).

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) in the collision cell, which is filled with an inert gas like argon or nitrogen. This allows for the observation of a variety of fragment ions, from low-energy to high-energy dissociations.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (time-of-flight).

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to be influenced by the lability of the allyl and cyclopentyl groups, as well as the inherent stability of the triazole ring.[1]

Major Fragmentation Pathways

-

Loss of the Allyl Group: A primary and highly probable fragmentation is the cleavage of the N-allyl bond. This would result in the loss of an allyl radical (C3H5•, 41.0391 Da), leading to a stable fragment ion.

-

Loss of the Cyclopentyl Group: Cleavage of the C-cyclopentyl bond is another expected fragmentation pathway. This would involve the loss of a cyclopentyl radical (C5H9•, 69.0704 Da).

-

Ring Cleavage of the Triazole Core: The 1,2,4-triazole ring itself can undergo cleavage, often initiated by the loss of neutral molecules like HCN or N2.[1]

Key Predicted Fragment Ions

| Proposed Fragment | Neutral Loss | Calculated m/z of Fragment |

| [M+H - C3H4]+ | Propene | 170.0696 |

| [M+H - C3H5•]+ | Allyl radical | 169.0619 |

| [M+H - C5H8]+ | Cyclopentene | 142.0696 |

| [M+H - C5H9•]+ | Cyclopentyl radical | 141.0619 |

| [C5H9]+ | 69.0704 | |

| [C3H5]+ | 41.0391 |

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways.

Caption: Formation of substituent-based fragment ions.

Self-Validating System and Trustworthiness

The proposed fragmentation pathways are based on established principles of mass spectrometry, including the stability of carbocations and the fragmentation patterns of similar heterocyclic systems. [1][10][11]The high-resolution mass data obtained from a Q-TOF instrument will allow for the unambiguous determination of the elemental composition of each fragment ion, thereby validating the proposed fragmentation scheme. The consistency of the observed fragments across a range of collision energies will further enhance the trustworthiness of the structural assignment.

Conclusion

The mass spectrometric analysis of this compound, when approached systematically, can yield a wealth of structural information. Electrospray ionization is the preferred method for generating the intact protonated molecule, while tandem mass spectrometry via collision-induced dissociation provides the necessary data for structural elucidation. The predictable fragmentation patterns, dominated by the loss of the allyl and cyclopentyl substituents, in conjunction with high-resolution mass analysis, allow for a confident characterization of this and related 1,2,4-triazole derivatives. This guide provides a robust framework for researchers in drug discovery and development to effectively utilize mass spectrometry for the analysis of this important class of molecules.

References

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available from: [Link]

-